molecular formula C9H12O4 B3153178 Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid CAS No. 75328-55-1

Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid

Cat. No. B3153178
CAS RN: 75328-55-1
M. Wt: 184.19 g/mol
InChI Key: IBPVKFGWWIKOBR-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid, commonly known as BCHDA, is a bicyclic compound that has gained attention in scientific research due to its unique chemical properties. BCHDA has been synthesized through various methods and has been studied for its potential applications in the field of materials science and medicinal chemistry.

Scientific Research Applications

Enantioselective Synthesis and Chiral Building Blocks

  • Bicyclo[2.2.1]heptane derivatives, closely related to Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid, have been utilized in the enantioselective synthesis of half-esters. These half-esters are valuable chiral building blocks for natural products, synthesized with high optical purity (Ohtani, Matsuura, Watanabe, & Narisada, 1991).

Synthesis of Alicyclic Polyimides

  • The synthesis of fully alicyclic polyimides has been achieved using a derivative of Bicyclo[2.2.1]heptane. These polyimides, synthesized from alicyclic diamine and various cycloaliphatic dianhydrides, including Bicyclo[2.2.1]heptane derivatives, are notable for forming free-standing films soluble in organic polar solvents (Matsumoto, 2001).

Photochemical Transformations

  • Bicyclo[3.2.0]heptene, structurally similar to Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid, has been studied for its photochemical transformations, showing the potential of bicyclic compounds in synthetic photochemistry (Dauben & Cargill, 1961).

Conformational Locking in Biological Molecules

  • Bicyclo[3.1.0]hexane and its derivatives, which share structural elements with Bicyclo[3.1.1]heptane, have been used for conformational locking in various biological molecules. These structures are essential in the synthesis of natural compounds and bioactive compounds (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

Identification in Environmental Samples

Crystal and Molecular Structure Analysis

  • The crystal and molecular structure of bicyclic compounds closely related to Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid has been a subject of research, contributing to our understanding of molecular geometry andinteractions in complex organic molecules. Such studies have implications for materials science and pharmaceuticals (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).

Nonaromatic Polyimides from Cycloaliphatic Monomers

  • Research on polyimides derived from cycloaliphatic monomers, including Bicyclo[2.2.1]heptane derivatives, has led to the synthesis of novel nonaromatic polyimides. These materials are noted for their flexibility, solubility in organic solvents, and potential in various industrial applications (Matsumoto, 1999).

Synthesis and Applications in Organic Chemistry

  • Bicyclic diones and thiones synthesized from Bicyclo[2.2.1]heptane-2,5-dione, a compound related to Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid, have been studied for their applications in organic synthesis and their unique chemical properties (Werstiuk, Yeroushalmi, & Guan-lin, 1992).

Electrophile-Initiated Transformations

  • Studies on electrophile-initiated transformations of carboxylic acids related to Bicyclo[3.1.1]heptane have provided insights into synthetic routes for producing substituted bicycloheptane carbolactones, expanding the toolkit for organic chemists (Razin & Zolotarev, 2003).

Conformational Locking of Pharmacophores

  • The Bicyclo[3.2.0]heptane core, similar to Bicyclo[3.1.1]heptane, has been utilized for the conformational locking of pharmacophores, demonstrating its utility in drug design and synthesis (Vorberg, Trapp, Carreira, & Müller, 2017).

properties

IUPAC Name

bicyclo[3.1.1]heptane-1,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-6(11)8-2-1-3-9(4-8,5-8)7(12)13/h1-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPVKFGWWIKOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C1)(C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201260788
Record name Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid

CAS RN

75328-55-1
Record name Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75328-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Iida, J Kanazawa, T Matsunaga… - Journal of the …, 2022 - ACS Publications
There is increasing interest in replacement of the planar aromatic rings of drug candidates with three-dimensional caged scaffolds in order to improve the physical properties, but …
Number of citations: 22 pubs.acs.org
PM Warner, BL Chen, E Wada - The Journal of Organic Chemistry, 1981 - ACS Publications
Our interest in bridgehead olefins3 and paddlanes4 has necessitated the synthesis of some bicyclo [. 1.1] alkanes in which both bridgeheads are substituted with functionalized groups. …
Number of citations: 9 pubs.acs.org
N Frank - 2022 - ora.ox.ac.uk
In this thesis, the question about reactivity and character of a higher propellane, [3.1.1]Propellane (TCHep), is posed which was so far only synthesised on milligram scale. Chapter 1 …
Number of citations: 2 ora.ox.ac.uk
CF Stanfield, JE Parker, P Kanellis - The Journal of Organic …, 1981 - ACS Publications
The recently identified class of peptide aldehydes, which includes leupeptin and antipain, is of increasing interest due to the inhibitory properties of these molecules toward certain …
Number of citations: 93 pubs.acs.org

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